molecular formula C14H9BrN2O2S B2860957 2-[(4-Bromophenyl)sulfonyl]quinoxaline CAS No. 338394-54-0

2-[(4-Bromophenyl)sulfonyl]quinoxaline

Cat. No.: B2860957
CAS No.: 338394-54-0
M. Wt: 349.2
InChI Key: MIYOOJWODFLYKL-UHFFFAOYSA-N
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Description

2-[(4-Bromophenyl)sulfonyl]quinoxaline is a chemical compound with the molecular formula C14H9BrN2O2S. It is a quinoxaline derivative, characterized by the presence of a bromophenylsulfonyl group attached to the quinoxaline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Bromophenyl)sulfonyl]quinoxaline typically involves the reaction of 4-bromobenzenesulfonyl chloride with quinoxaline under specific conditions. One common method involves the use of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction is carried out at room temperature, leading to the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Bromophenyl)sulfonyl]quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4-Bromophenyl)sulfonyl]quinoxaline has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[(4-Bromophenyl)sulfonyl]quinoxaline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can enhance the compound’s ability to form hydrogen bonds, influencing its binding affinity and specificity. The bromine atom can also participate in halogen bonding, further affecting the compound’s interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Chlorophenyl)sulfonyl]quinoxaline
  • 2-[(4-Methylphenyl)sulfonyl]quinoxaline
  • 2-[(4-Nitrophenyl)sulfonyl]quinoxaline

Uniqueness

2-[(4-Bromophenyl)sulfonyl]quinoxaline is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can influence the compound’s reactivity and binding properties, making it distinct from its analogs with different substituents .

Properties

IUPAC Name

2-(4-bromophenyl)sulfonylquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2O2S/c15-10-5-7-11(8-6-10)20(18,19)14-9-16-12-3-1-2-4-13(12)17-14/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIYOOJWODFLYKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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